

# Unveiling SAR103168: A Multi-Kinase Inhibitor Targeting the BCR-Abl Oncoprotein

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## Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

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This technical guide provides an in-depth overview of **SAR103168**, a potent multi-kinase inhibitor investigated for its therapeutic potential in myeloid leukemias. **SAR103168** targets several key signaling molecules implicated in cancer, most notably the BCR-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML). This document summarizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

## Core Mechanism of Action and Target Profile

**SAR103168** is a pyrido[2,3-d]pyrimidine derivative that exerts its anti-leukemic effects by inhibiting a range of tyrosine kinases. Its primary targets include the entire Src kinase family, the Abl kinase, and several angiogenic receptor kinases such as VEGFR1/2, Tie2, PDGFR, FGFR1/3, and EGFR.[1][2] The inhibition of the constitutively active BCR-Abl tyrosine kinase is central to its mechanism in CML, blocking downstream signaling pathways that drive uncontrolled cell proliferation and survival.[3]

## Quantitative Analysis of Kinase Inhibition

While specific biochemical IC50 values for **SAR103168** against BCR-Abl are not publicly available, preclinical studies have consistently described its activity as being in the "nanomolar"

range.[3] This potent inhibition is further supported by its demonstrated effects on downstream signaling molecules.

Target Kinase	IC50 (nM)	Cell Lines / Conditions	Reference
Src Kinase	0.65 ± 0.02	Kinase assay (at 100 μM ATP)	[1]
BCR-Abl	Nanomolar	Acute and chronic myeloid leukemic cells	[3]

## Preclinical Efficacy in Myeloid Leukemia

In vitro and in vivo studies have highlighted the therapeutic potential of **SAR103168** in both acute myeloid leukemia (AML) and CML.

### Cellular Effects

In cell-based assays, **SAR103168** demonstrated potent anti-proliferative and pro-apoptotic activity in AML and CML cell lines at nanomolar concentrations.[1][3] Furthermore, the compound was shown to inhibit the proliferation of leukemic progenitor cells from a significant majority of AML patient samples, including those with poor-prognosis cytogenetics.[1]

### In Vivo Activity

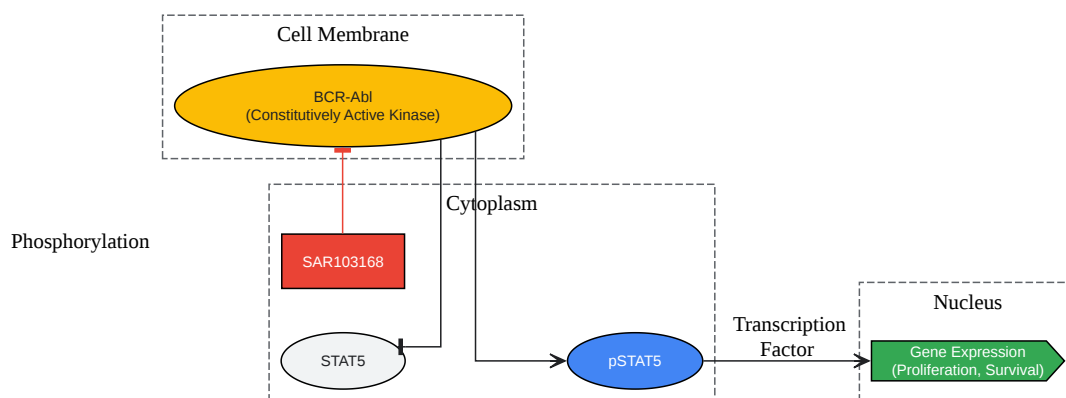
Animal models have corroborated the in vitro findings. Administration of **SAR103168** resulted in tumor regression in xenograft models using human AML and CML cell lines.[1] The anti-tumor activity in these models correlated with the inhibition of Src downstream signaling pathways within the tumors.[1]

## Signaling Pathways and Experimental Workflows

### BCR-Abl Signaling Pathway and Inhibition by SAR103168

The BCR-Abl oncoprotein activates a cascade of downstream signaling pathways crucial for leukemic cell survival and proliferation. A key substrate of BCR-Abl is STAT5, which, upon

phosphorylation, translocates to the nucleus to regulate gene expression. **SAR103168** has been shown to inhibit the phosphorylation of STAT5 in leukemic cells.[1]

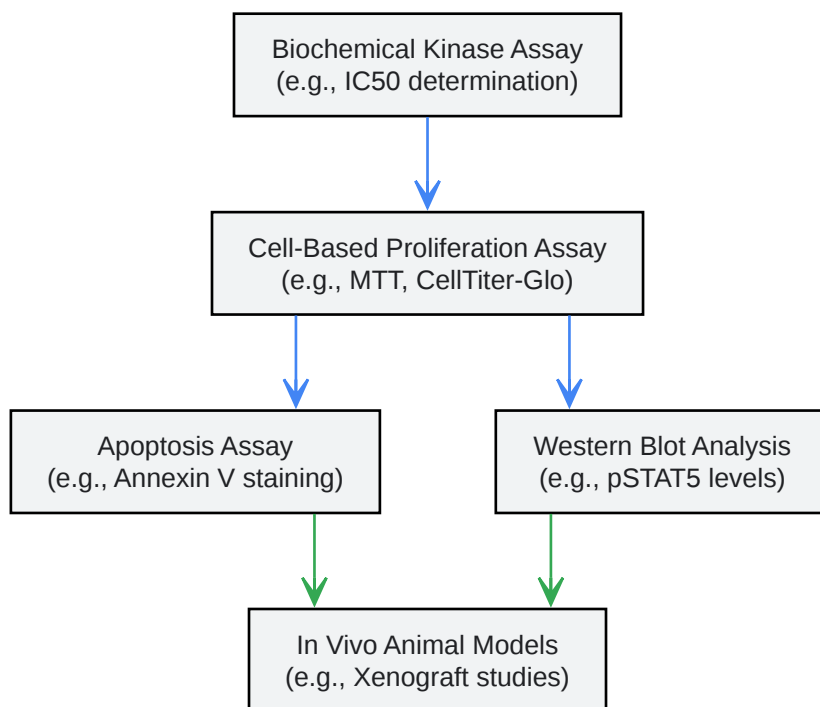


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Caption: BCR-Abl signaling pathway and the inhibitory action of **SAR103168**.

## General Experimental Workflow for Evaluating Kinase Inhibitors

The evaluation of a kinase inhibitor like **SAR103168** typically follows a multi-step process, from initial biochemical assays to cellular and in vivo studies.



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